[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate
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Overview
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate: is a versatile chemical compound with significant applications in scientific research. This compound is known for its unique structural properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate typically involves a multi-step process:
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Formation of the Cyanocyclohexylamine Intermediate
Reaction: Cyclohexylamine is reacted with cyanogen bromide.
Conditions: This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
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Acylation
Reaction: The cyanocyclohexylamine intermediate is then acylated with a suitable acyl chloride, such as propionyl chloride.
Conditions: This step is performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Thioester Formation
Reaction: The acylated product is then reacted with 2-(2-chlorophenyl)thioacetic acid.
Conditions: This step typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction typically results in the formation of alcohols or amines.
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Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and tetrahydrofuran are commonly used solvents.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide are often employed.
Temperature: Reactions are typically conducted at temperatures ranging from -10°C to 100°C, depending on the specific reaction requirements.
Scientific Research Applications
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate: has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in studying reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
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Medicine
- Explored for its potential therapeutic properties.
- Studied in drug development for its pharmacological effects.
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Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate: can be compared with other similar compounds to highlight its uniqueness:
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[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-bromophenyl)sulfanylacetate
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity and potential applications due to the halogen substitution.
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[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-fluorophenyl)sulfanylacetate
- Fluorine substitution leads to different electronic properties.
- Potentially different biological activity and stability.
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[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-methylphenyl)sulfanylacetate
- Methyl group substitution affects the compound’s steric and electronic properties.
- May exhibit different pharmacokinetic and pharmacodynamic profiles.
This compound .
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(17(23)21-18(12-20)9-5-2-6-10-18)24-16(22)11-25-15-8-4-3-7-14(15)19/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZWIYUKMJNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CSC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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